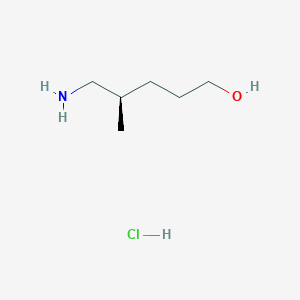
2-chloro-1,3-dimethyl-4-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-1,3-dimethyl-4-nitrobenzene is an aromatic compound with the molecular formula C8H8ClNO2 It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, two methyl groups, and a nitro group
Preparation Methods
The synthesis of 2-chloro-1,3-dimethyl-4-nitrobenzene typically involves the nitration of 2-Chloro-1,3-dimethyl-benzene. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group into the aromatic ring. The reaction conditions must be carefully controlled to ensure the selective nitration at the desired position on the benzene ring.
Industrial production methods for this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
2-chloro-1,3-dimethyl-4-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium amide.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride in hydrochloric acid.
Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate or chromic acid.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 2-Chloro-1,3-dimethyl-4-amino-benzene.
Scientific Research Applications
2-chloro-1,3-dimethyl-4-nitrobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding due to its aromatic structure and functional groups.
Medicine: Research into potential therapeutic applications, such as the development of new drugs, may involve this compound.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-1,3-dimethyl-4-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the chlorine atom and methyl groups can influence the compound’s reactivity and binding affinity. The specific pathways and molecular targets depend on the context of its use, such as enzyme inhibition or chemical synthesis.
Comparison with Similar Compounds
Similar compounds to 2-chloro-1,3-dimethyl-4-nitrobenzene include:
2-Chloro-1,4-dimethyl-benzene: Lacks the nitro group, making it less reactive in redox reactions.
2-Chloro-1,3-dimethyl-benzene: Lacks the nitro group, similar to the previous compound but with different substitution patterns.
2-Chloro-1,3-dimethyl-4-amino-benzene: The amino group replaces the nitro group, altering its chemical properties and reactivity.
Properties
IUPAC Name |
2-chloro-1,3-dimethyl-4-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-5-3-4-7(10(11)12)6(2)8(5)9/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PENAZECQLVPOLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)[N+](=O)[O-])C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3aS,8aR)-2-(2-(Pyridin-2-yl)propan-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole](/img/structure/B8245777.png)









![5-(Methyl)-3-[(1-phenyl)ethyl]-1,2,4-oxadiazole](/img/structure/B8245857.png)



